

Tetrapeptide-4: A Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name: Tetrapeptide-4

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An in-depth examination of the chemical structure, biological properties, and experimental analysis of the synthetic tetrapeptide, Gly-Glu-Pro-Gly.

Introduction

Tetrapeptide-4, a synthetic peptide with the amino acid sequence Glycyl-L-Glutamyl-L-Prolyl-L-Glycine (GEPG), has emerged as a significant molecule in the fields of dermatology and cosmetology.^[1] As a biomimetic peptide, it is designed to mimic naturally occurring protein fragments to elicit specific biological responses. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and biological properties, and relevant experimental protocols for the study of **Tetrapeptide-4**, tailored for researchers, scientists, and professionals in drug development. While direct quantitative data for **Tetrapeptide-4** (GEPG) is limited in publicly accessible literature, this guide will leverage data from the closely related and studied tetrapeptide GEKG (Gly-Glu-Lys-Gly) to infer and illustrate its potential biological efficacy.

Chemical Structure and Properties

Tetrapeptide-4 is a tetrapeptide composed of four amino acids: Glycine, Glutamic Acid, Proline, and Glycine.^[1]

Table 1: Chemical Identifiers and Properties of **Tetrapeptide-4**

Identifier/Property	Value	Reference
IUPAC Name	(4S)-4-[(2-aminoacetyl)amino]-5-[(2S)-2-(carboxymethylcarbamoyl)pyrrolidin-1-yl]-5-oxopentanoic acid	
Amino Acid Sequence	Gly-Glu-Pro-Gly (GEPG)	
CAS Number	960608-16-6	
Molecular Formula	C14H22N4O7	
Molecular Weight	358.35 g/mol	
SMILES String	<chem>C1C--INVALID-LINK--O)NC(=O)CN">C@HC(=O)NC(=O)O</chem>	
Appearance	White powder	
Solubility	Water soluble	
Stability	Stable for 24 months from date of manufacture at -20°C to -15°C in a freezer. Protected from light.	

Biological and Pharmacological Properties

Tetrapeptide-4 is primarily recognized for its role as a skin conditioning and anti-aging agent. Its mechanism of action is believed to involve the stimulation of extracellular matrix (ECM) protein synthesis, which is crucial for maintaining the skin's structural integrity and youthful appearance.

Mechanism of Action: Stimulation of Extracellular Matrix Synthesis

The primary proposed mechanism of action for **Tetrapeptide-4** and similar peptides is the upregulation of key ECM components. These peptides are thought to act as signaling molecules that stimulate fibroblasts to produce more collagen, elastin, and other essential proteins of the dermal matrix. This leads to improved skin elasticity, firmness, and a reduction in the appearance of fine lines and wrinkles.

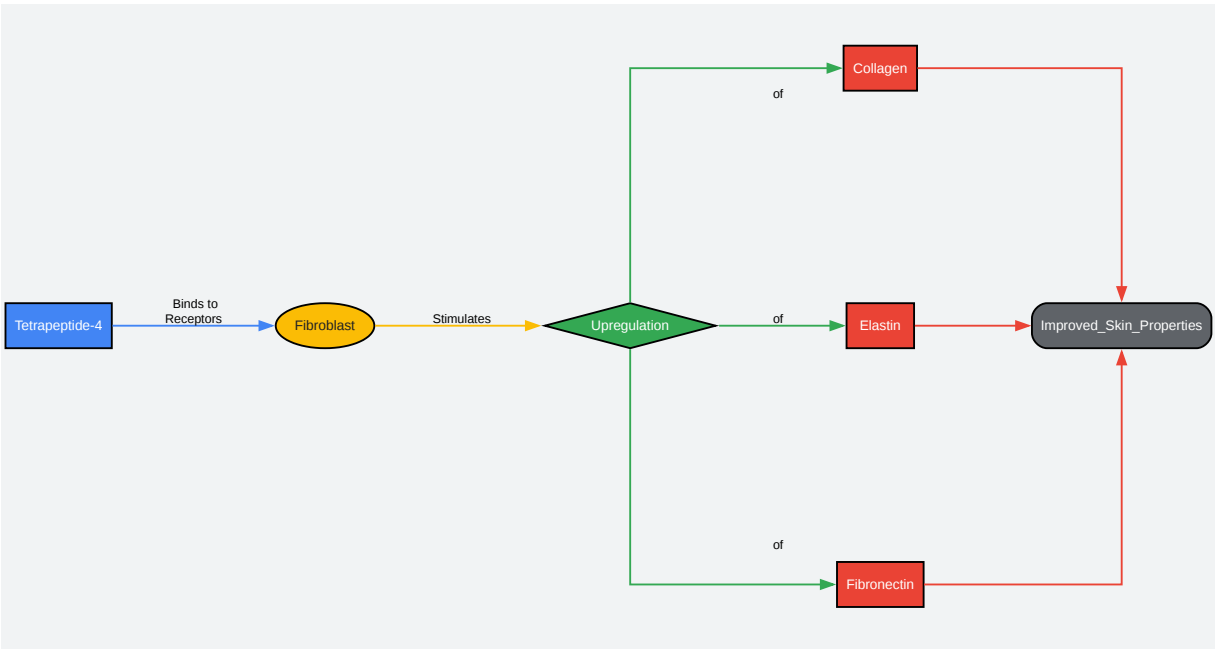
A study on the closely related tetrapeptide GEKG demonstrated its ability to significantly induce the gene expression of key ECM components in human dermal fibroblasts.

Table 2: In Vitro Gene Expression Analysis of the Tetrapeptide GEKG in Human Dermal Fibroblasts

Gene	Fold Increase in mRNA Expression (vs. Control)
Collagen, Type I, Alpha 1 (COL1A1)	~1.5-fold
Fibronectin 1 (FN1)	~1.8-fold
Hyaluronan Synthase 1 (HAS1)	~1.7-fold

Data adapted from a study on the tetrapeptide GEKG, which serves as a proxy for the potential activity of **Tetrapeptide-4** (GEPG).

This upregulation of crucial ECM genes suggests a potent mechanism for skin matrix regeneration and repair.



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Caption: Proposed signaling pathway of **Tetrapeptide-4** in skin.

Clinical Efficacy in Wrinkle Reduction

Clinical studies on tetrapeptides have demonstrated their potential to reduce the signs of aging. A double-blind, randomized, placebo-controlled study on the tetrapeptide GEKG showed a significant reduction in skin roughness, a key indicator of wrinkles.

Table 3: Clinical Study Results for Wrinkle Reduction with a Tetrapeptide (GEKG)

Parameter	Treatment Group (Tetrapeptide)	Placebo Group
Change in Skin Roughness	Significant decrease	No significant change

Data adapted from a clinical study on the tetrapeptide GEKG.

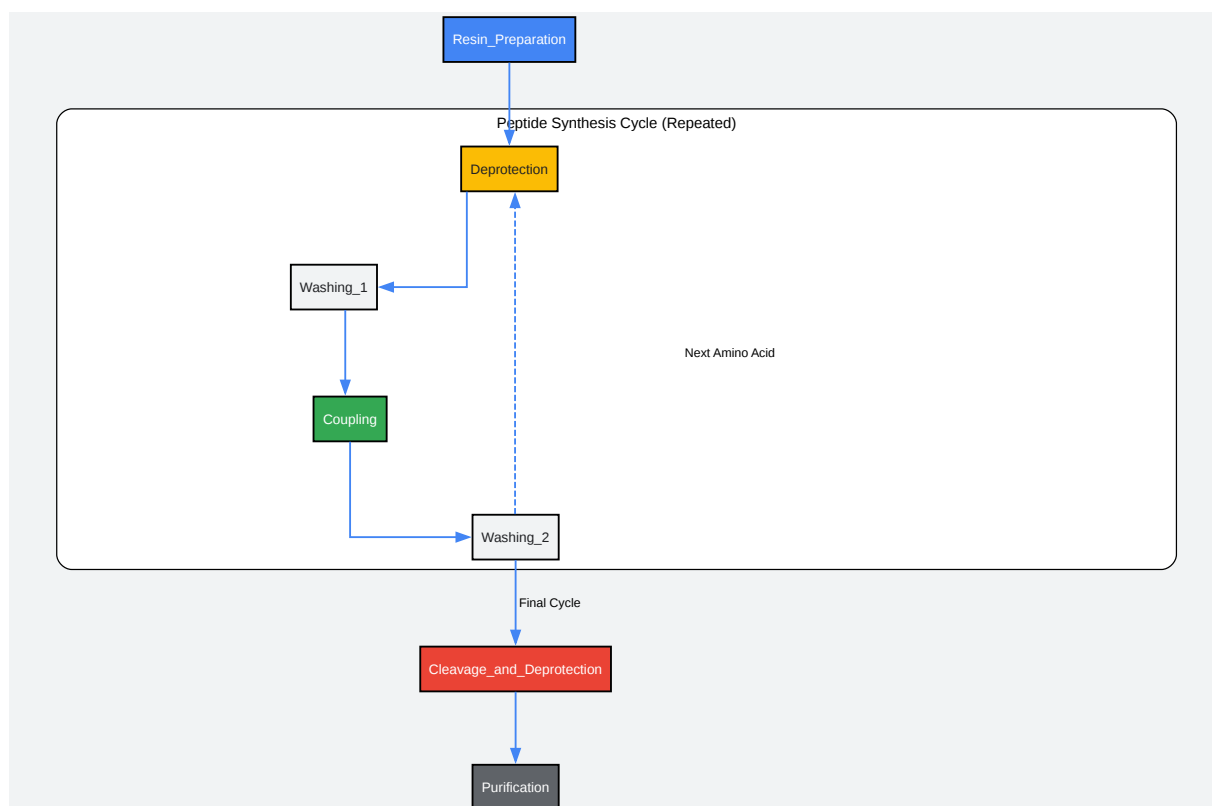
These findings suggest that topical application of a formulation containing a bioactive tetrapeptide can lead to visible improvements in skin texture and a reduction in the appearance of wrinkles.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of **Tetrapeptide-4**.

Solid-Phase Peptide Synthesis (SPPS) of Gly-Glu-Pro-Gly

This protocol outlines the manual synthesis of the GEPG tetrapeptide using Fmoc/tBu chemistry.



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Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Materials:

- Fmoc-Gly-Wang resin
- Fmoc-Pro-OH, Fmoc-Glu(OtBu)-OH, Fmoc-Gly-OH
- N,N'-Diisopropylcarbodiimide (DIC)
- 1-Hydroxybenzotriazole (HOBt)
- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Piperidine
- Trifluoroacetic acid (TFA)
- Triisopropylsilane (TIS)
- Dithiothreitol (DTT)
- Diethyl ether

Protocol:

- Resin Swelling: Swell the Fmoc-Gly-Wang resin in DMF for 30 minutes.
- Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from the glycine attached to the resin.
- Washing: Wash the resin thoroughly with DMF (3 times), DCM (3 times), and DMF (3 times).
- Coupling of Proline:
 - In a separate vessel, dissolve Fmoc-Pro-OH (3 eq), HOBt (3 eq), and DIC (3 eq) in DMF.

- Allow the activation to proceed for 10 minutes.
- Add the activated amino acid solution to the resin and shake for 2 hours.
- Monitor the coupling reaction using the Kaiser test.
- Washing: Wash the resin as described in step 3.
- Repeat for Glutamic Acid and Glycine: Repeat the deprotection, washing, and coupling steps for Fmoc-Glu(OtBu)-OH and then for Fmoc-Gly-OH.
- Final Deprotection: After the final coupling, perform a final Fmoc deprotection as described in step 2.
- Cleavage and Side-Chain Deprotection:
 - Wash the resin with DCM and dry under vacuum.
 - Treat the resin with a cleavage cocktail of TFA/TIS/Water/DTT (e.g., 94/1/2.5/2.5 v/v/v/w) for 2-3 hours.
 - Filter the resin and collect the filtrate.
- Precipitation and Purification:
 - Precipitate the crude peptide by adding cold diethyl ether to the filtrate.
 - Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
 - Dry the crude peptide pellet under vacuum.
 - Purify the peptide using preparative reverse-phase HPLC.

HPLC Analysis of Tetrapeptide-4

This protocol describes a standard method for analyzing the purity of the synthesized **Tetrapeptide-4**.

Instrumentation and Materials:

- HPLC system with a UV detector
- C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m)
- Mobile Phase A: 0.1% TFA in water
- Mobile Phase B: 0.1% TFA in acetonitrile
- Purified **Tetrapeptide-4** sample

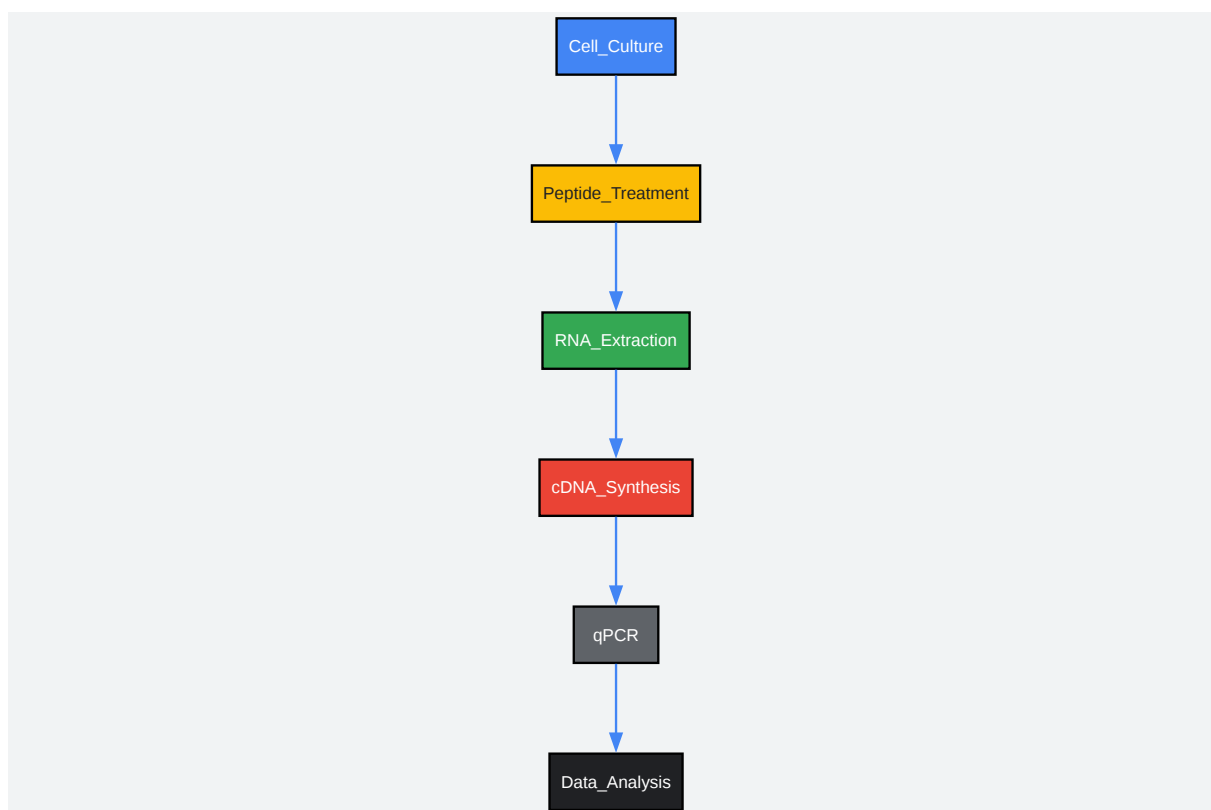
Protocol:

- Sample Preparation: Dissolve a small amount of the purified peptide in Mobile Phase A to a concentration of approximately 1 mg/mL.
- HPLC Conditions:
 - Column Temperature: 30°C
 - Flow Rate: 1.0 mL/min
 - Detection Wavelength: 220 nm
 - Injection Volume: 20 μ L
 - Gradient:
 - 0-5 min: 5% B
 - 5-25 min: 5% to 95% B (linear gradient)
 - 25-30 min: 95% B
 - 30-31 min: 95% to 5% B
 - 31-35 min: 5% B (equilibration)
- Data Analysis: Analyze the resulting chromatogram to determine the retention time and peak area of **Tetrapeptide-4**. Purity is calculated based on the relative area of the main peptide

peak.

In Vitro Analysis of Collagen Gene Expression in Human Dermal Fibroblasts

This protocol details the use of Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR) to measure the effect of **Tetrapeptide-4** on collagen gene expression.



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Caption: Workflow for RT-qPCR analysis of gene expression.

Materials:

- Human dermal fibroblasts (HDFs)
- Cell culture medium (e.g., DMEM with 10% FBS)

- **Tetrapeptide-4** solution
- RNA extraction kit
- Reverse transcription kit
- qPCR master mix
- Primers for COL1A1 and a housekeeping gene (e.g., GAPDH)

Protocol:

- Cell Culture: Culture HDFs in appropriate flasks until they reach 80-90% confluency.
- Seeding: Seed the HDFs into 6-well plates and allow them to adhere overnight.
- Treatment: Replace the medium with a serum-free medium containing various concentrations of **Tetrapeptide-4** (e.g., 0, 1, 10, 50 µg/mL). Incubate for 24-48 hours.
- RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's instructions.
- cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
- qPCR:
 - Prepare the qPCR reaction mixture containing the cDNA template, qPCR master mix, and specific primers for COL1A1 and the housekeeping gene.
 - Run the qPCR reaction in a real-time PCR system.
- Data Analysis: Analyze the qPCR data using the $\Delta\Delta C_t$ method to determine the relative fold change in COL1A1 gene expression in the treated cells compared to the untreated control, normalized to the housekeeping gene.

Conclusion

Tetrapeptide-4 (GEPG) is a synthetic peptide with significant potential in the fields of dermatology and drug development. Its proposed mechanism of stimulating extracellular matrix protein synthesis is supported by data from the closely related peptide GEKG, which has shown efficacy in both in vitro and in vivo studies. The experimental protocols provided in this guide offer a framework for the synthesis, purification, and biological evaluation of **Tetrapeptide-4**. Further research focusing specifically on the GEPG sequence is warranted to fully elucidate its quantitative effects and optimize its application in therapeutic and cosmetic formulations. The continued investigation of such biomimetic peptides holds great promise for the development of novel and effective treatments for skin aging and other conditions related to ECM degradation.

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References

- 1. Modulating Collagen I Expression in Fibroblasts by CRISPR-Cas9 Base Editing of the Collagen 1A1 Promoter - PMC [pmc.ncbi.nlm.nih.gov]
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